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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

Cat. No.: B10824553

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity and
mechanistic data available for ENMD-1068 hydrochloride, a selective antagonist of Protease-
Activated Receptor 2 (PAR-2). The information is compiled from various preclinical studies

investigating its therapeutic potential in conditions such as endometriosis, liver fibrosis, and
arthritis.

Quantitative Toxicity and Dosing Summary

While formal toxicology studies with metrics such as LD50 are not publicly available, several in
vivo studies in murine models have utilized ENMD-1068 at various doses, reporting no
apparent toxicity. These findings provide preliminary insights into the safety profile of the
compound. The table below summarizes the dosing regimens and observed toxicity from these
studies.
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Therapeutic Area

Animal Model

Dosing Regimen

Observed
Toxicity/Safety

Endometriosis

Nude mice with

induced endometriosis

25 mg/kg or 50 mg/kg,
intraperitoneally, daily

for 5 days

No apparent toxicity to

various organs.[1][2]

Liver Fibrosis

CCla-induced fibrotic

mice

25 mg/kg or 50 mg/kg,
intraperitoneally, twice

per week for 4 weeks

Levels of ALT/AST
were significantly
reduced by the
treatment, suggesting
a protective effect on
the liver.[3]

Arthritis

Collagen-induced
arthritis in DBA1 mice

4 mg or 16 mg,
subcutaneously, once
daily for 7 days

No adverse effects
were reported; the
treatment significantly
reduced the arthritic
index.[4]

Mechanism of Action: PAR-2 Antagonism

ENMD-1068 is a non-peptide small molecule that functions as an antagonist of Protease-
Activated Receptor 2 (PAR-2).[5] PAR-2 is a G-protein-coupled receptor activated by serine

proteases, such as trypsin.[5] Its activation is implicated in various inflammatory and fibrotic
diseases.[3][5] By blocking PAR-2, ENMD-1068 has been shown to modulate downstream
signaling pathways, thereby exerting its therapeutic effects.

Signaling Pathway of ENMD-1068 Action

The following diagram illustrates the key signaling pathways inhibited by ENMD-1068.
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ENMD-1068 inhibits PAR-2, blocking downstream inflammatory pathways.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of
ENMD-1068.

In Vivo Endometriosis Model

¢ Animal Model: Nude mice.

 Induction of Endometriosis: A xenograft model using red fluorescent protein-expressing
human endometrial tissue was established.

o Treatment: Following the induction of endometriosis, mice were administered intraperitoneal
injections of either 25 mg/kg or 50 mg/kg of ENMD-1068, or a vehicle control (200 pL saline),
daily for 5 days.[2]

o Efficacy Assessment: The size and number of endometriotic lesions were measured.[2]

o Biomarker Analysis: Lesions were collected and assessed for the production of interleukin 6
(IL-6) and monocyte chemotactic protein-1 (MCP-1) via enzyme-linked immunosorbent
assays (ELISAs). Activation of nuclear factor-kB (NF-kB) and expression of vascular
endothelial growth factor (VEGF) were evaluated using immunohistochemistry. Cell
proliferation was assessed by Ki-67 staining, and apoptosis was measured using TUNEL
assays.[2]
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In Vivo Liver Fibrosis Model

e Animal Model: Mice.
 Induction of Liver Fibrosis: Carbon tetrachloride (CCls) was used to induce liver fibrosis.

o Treatment: Mice were injected intraperitoneally with either 25 mg/kg or 50 mg/kg of ENMD-
1068 or a vehicle control (200 pL) twice a week for 4 weeks before CCla injection.[3]

o Assessment: The levels of alanine aminotransferase (ALT) and aspartate aminotransferase
(AST) in the blood were measured to assess liver damage. Collagen content and a-smooth
muscle actin (a-SMA) levels in the liver were also quantified.[3]

 In Vitro Studies: Isolated hepatic stellate cells (HSCs) were stimulated with TGF-31 with or
without ENMD-1068 to evaluate the drug's effect on HSC activation and collagen production.

[3]

In Vivo Arthritis Model
e Animal Model: DBA1 mice.

« Induction of Arthritis: Collagen-induced arthritis (CIA) was established using collagen and
Freund's Complete Adjuvant.

» Treatment: From the first day of a visible response, mice were treated once daily for 7 days
with subcutaneous injections of either 4 mg or 16 mg of ENMD-1068 or a vehicle control.[4]

» Efficacy Assessment: The severity of arthritis was evaluated using an arthritic index.[4]

General Experimental Workflow for In Vivo Toxicity
Assessment

The following diagram outlines a general workflow for the preliminary toxicity screening of
ENMD-1068 as inferred from the available studies.
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A generalized workflow for preclinical evaluation of ENMD-1068.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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